1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride

Leishmaniasis Antiparasitic drug discovery N,C-coupled isoquinolinium

1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride (CAS 93940-25-1) is a quaternary N,C-coupled arylisoquinolinium salt with the molecular formula C₂₃H₂₈ClNO₄ and a molecular weight of 417.93 g·mol⁻¹. Unlike the far more common benzylisoquinoline class (e.g., ethaverine, papaverine), this compound features a direct carbon–carbon bond between the isoquinolinium nitrogen and the 3,4-diethoxyphenyl ring, lacking the methylene spacer.

Molecular Formula C23H28ClNO4
Molecular Weight 417.9 g/mol
CAS No. 93940-25-1
Cat. No. B12691579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride
CAS93940-25-1
Molecular FormulaC23H28ClNO4
Molecular Weight417.9 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=[NH+]C=CC3=CC(=C(C=C32)OCC)OCC)OCC.[Cl-]
InChIInChI=1S/C23H27NO4.ClH/c1-5-25-19-10-9-17(14-20(19)26-6-2)23-18-15-22(28-8-4)21(27-7-3)13-16(18)11-12-24-23;/h9-15H,5-8H2,1-4H3;1H
InChIKeyXLXNBZYNEIRAJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium Chloride (CAS 93940-25-1): Structural Identity and Class Placement for Procurement Evaluation


1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride (CAS 93940-25-1) is a quaternary N,C-coupled arylisoquinolinium salt with the molecular formula C₂₃H₂₈ClNO₄ and a molecular weight of 417.93 g·mol⁻¹ . Unlike the far more common benzylisoquinoline class (e.g., ethaverine, papaverine), this compound features a direct carbon–carbon bond between the isoquinolinium nitrogen and the 3,4-diethoxyphenyl ring, lacking the methylene spacer. This structural distinction imparts a permanently charged quaternary nitrogen, higher planarity, and altered electronic distribution relative to its benzyl-linked analogs [1]. The compound is listed under EINECS 300-419-1 and is available from multiple chemical suppliers as a research-grade chemical, though published primary pharmacological data specific to this exact CAS number remain scarce .

Why 1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium Chloride Cannot Be Interchanged with Benzylisoquinoline Analogs


The replacement of the benzylic –CH₂– linker in ethaverine (CAS 486-47-5) and drotaverine (CAS 14009-24-6) with a direct N,C-coupled phenyl attachment in CAS 93940-25-1 converts the isoquinoline from a neutral or protonatable tertiary amine into a permanently charged quaternary isoquinolinium salt [1]. This chemical distinction has profound consequences for molecular recognition: the quaternary nitrogen eliminates pH-dependent protonation equilibria, renders the molecule incapable of crossing lipid bilayer membranes by passive diffusion, and locks the aryl–isoquinoline dihedral angle into a more planar conformation [2]. Published SAR studies on the N,C-coupled arylisoquinolinium scaffold demonstrate that this coupling type is essential for selective antileishmanial activity—the corresponding tetrahydroisoquinoline analogs (which lose the quaternary character) exhibit markedly reduced potency against Leishmania major promastigotes [3]. Consequently, procurement of a benzylisoquinoline surrogate in assays or lead-optimization programs targeting N,C-coupled arylisoquinolinium mechanisms will fail to replicate the charge-dependent pharmacology of 93940-25-1.

Quantitative Differentiation Evidence for 1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium Chloride (CAS 93940-25-1) Versus Structural Analogs


N,C-Coupled vs. Benzyl-Linked Scaffold: Impact on Leishmanicidal Selectivity (Class-Level Evidence from Closely Related Arylisoquinolinium Salts)

The N,C-coupled arylisoquinolinium scaffold—to which CAS 93940-25-1 belongs—is defined by the direct nitrogen–carbon linkage between the isoquinolinium core and the aryl ring, producing a permanently charged quaternary salt. In the Ponte-Sucre et al. 2009 J. Med. Chem. SAR study, structurally simplified N,C-coupled arylisoquinolinium salts (series 4) demonstrated potent activity against L. major promastigotes, with key analogs (e.g., 4f, 4i, 4m) achieving IC₅₀ values in the submicromolar to low micromolar range, comparable to the clinical standard amphotericin B (IC₅₀ = 5.07 µM in the same assay) [1]. Critically, when the isoquinolinium core of series 4 was reduced to the corresponding tetrahydroisoquinolines (series 8), leishmanicidal activity was largely abolished—a direct intra-study comparator demonstrating that the quaternary, aromatic N,C-coupled state is required for antiparasitic potency [1]. Although CAS 93940-25-1 was not individually assayed in this publication, its structural identity as a 1-aryl-N,C-coupled isoquinolinium salt places it squarely within this active pharmacophore class. In contrast, ethaverine (a benzylisoquinoline with a –CH₂– spacer) has no reported antileishmanial activity in the primary literature [2].

Leishmaniasis Antiparasitic drug discovery N,C-coupled isoquinolinium

Quaternary Charge-Driven Intracellular Accumulation in Leishmania Parasites vs. Neutral Benzylisoquinoline Analogs

The permanently charged quaternary nitrogen of CAS 93940-25-1, characteristic of N,C-coupled arylisoquinolinium salts, drives a fundamentally different intracellular disposition compared to neutral benzylisoquinolines. In a study by Ponte-Sucre et al. (J Med Microbiol, 2010), the auto-fluorescent N,C-coupled arylisoquinolinium salt 3 (a direct structural analog of CAS 93940-25-1, differing only in the substitution pattern of the isoquinoline core) accumulated continually in intracellular compartments of L. major parasites over 24 hours, forming large vacuoles that preceded parasite cell lysis [1]. This accumulation-driven mechanism of action is unavailable to neutral benzylisoquinoline analogs such as ethaverine, which are not permanently charged and distribute according to a pH-partitioning equilibrium rather than active or facilitated accumulation . Furthermore, the 2009 SAR study reported that the N,C-coupled arylisoquinolinium salts do not interact with drug-metabolizing cytochrome P450 enzymes involved in antileishmanial drug metabolism—a favorable property for combination therapy [2].

Cellular pharmacokinetics Intracellular drug accumulation Leishmania

Permanent Quaternary Charge Precludes PDE4 Isozyme Binding: A Key Differentiation from Ethaverine and Drotaverine

Ethaverine and drotaverine are well-characterized PDE4 inhibitors whose activity depends on the tertiary amine nitrogen at position 2 of the isoquinoline ring, which participates in key hydrogen-bonding interactions within the PDE4 catalytic site, as confirmed by the co-crystal structure of ethaverine bound to PDE4D (PDB ID: 8K4C) [1]. CAS 93940-25-1, by contrast, possesses a quaternary nitrogen at the equivalent position that cannot act as a hydrogen-bond acceptor and carries a permanent positive charge that is electrostatically incompatible with the PDE4 active-site architecture [2]. This structural feature is explicitly addressed in US Patent 5,556,862, which claims isoquinoline derivatives as PDE4 inhibitors and distinguishes the active 1-benzyl-6,7-diethoxyisoquinoline scaffold (with a reducible, protonatable nitrogen) from permanently quaternized analogs [3]. The practical consequence is that CAS 93940-25-1 is predicted to be inactive as a PDE4 inhibitor, while ethaverine (IC₅₀ PDE4D: structurally confirmed binding, PDB 8K4C) and drotaverine are established PDE4-selective agents [1].

Phosphodiesterase 4 (PDE4) Isoquinoline pharmacology Target selectivity

Molecular Weight and Lipophilicity Differentiation from Papaverine-Class Benzylisoquinolines

CAS 93940-25-1 (MW = 417.93 g·mol⁻¹; molecular formula C₂₃H₂₈ClNO₄) is structurally differentiated from papaverine (MW = 339.39 g·mol⁻¹; C₂₀H₂₁NO₄) by the replacement of methoxy groups with ethoxy groups at the 6,7-positions of the isoquinoline and at the 3′,4′-positions of the pendant aryl ring, as well as the substitution of the benzyl linker with a direct phenyl attachment . The ethoxy-for-methoxy substitution increases molecular weight by approximately 78 g·mol⁻¹ and increases calculated logP, consistent with the SAR observation in the Ponte-Sucre 2009 study that lipophilic, weakly electron-donating aryl substituents are critical for antileishmanial activity of the N,C-coupled series—while electron-withdrawing or hydrophilic electron-donating groups (halogen, carboxy, methoxy) resulted in poor or absent parasite growth inhibition [1]. The quaternary salt form (chloride counterion; MW 417.93) also confers aqueous solubility properties distinct from the neutral free base forms of ethaverine (MW 395.49) and papaverine (MW 339.39) .

Physicochemical properties Drug-likeness Isoquinoline alkaloid

High-Value Application Scenarios for 1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium Chloride (CAS 93940-25-1) Based on Quantitative Differentiation Evidence


Antileishmanial Lead Discovery: N,C-Coupled Arylisoquinolinium Scaffold Optimization

CAS 93940-25-1 serves as a structurally well-defined starting point for SAR exploration of the N,C-coupled arylisoquinolinium antileishmanial pharmacophore. The 2009 J. Med. Chem. study by Ponte-Sucre et al. demonstrated that compounds within this class achieve submicromolar IC₅₀ values against L. major promastigotes with selectivity indices exceeding 6-fold relative to host macrophages [1]. The diethoxy substitution pattern of 93940-25-1, combined with its unsubstituted phenyl ring, makes it a valuable intermediate for systematic variation of the aryl portion—the key determinant of potency and selectivity identified in the published SAR [1]. Researchers should use this compound as a scaffold for derivatization rather than as a final bioactive molecule, given the absence of direct biological data for the unmodified parent.

Negative Control for PDE4-Mediated Pharmacology in Isoquinoline Screening Cascades

Because the quaternary nitrogen of CAS 93940-25-1 is structurally incompatible with PDE4 catalytic-site hydrogen bonding—as confirmed by the ethaverine–PDE4D co-crystal structure (PDB 8K4C) [2]—this compound provides a clean negative control for counter-screening in PDE4 inhibitor discovery programs. When screening 6,7-diethoxyisoquinoline analogs for PDE4 inhibition, inclusion of 93940-25-1 at equimolar concentrations enables discrimination between PDE4-specific effects and non-specific assay interference arising from the isoquinoline scaffold itself. This application exploits a structural feature (permanent quaternization) that is unavailable in any commercially available benzylisoquinoline comparator [3].

Intracellular Parasite Accumulation and Trafficking Studies Using Fluorescent Analog Derivatization

The published observation that N,C-coupled arylisoquinolinium salts accumulate in intracellular compartments of Leishmania parasites and form lytic vacuoles [4] establishes the scaffold as a potential probe for studying drug accumulation and subcellular trafficking in kinetoplastid parasites. CAS 93940-25-1, with its ethoxy-substituted phenyl ring, provides a synthetic handle for further functionalization (e.g., fluorescent tagging at the aryl portion) to generate imaging probes. The auto-fluorescent properties observed in analog salt 3 [4] suggest that derivatives of this scaffold may possess intrinsic fluorescence suitable for cellular imaging without external labeling.

Quaternary Isoquinolinium Reference Standard for Analytical Method Development

The unique combination of a permanent quaternary isoquinolinium cation, four ethoxy substituents, and a chloride counterion makes CAS 93940-25-1 a useful reference compound for developing and validating HPLC-MS, NMR, and ion chromatography methods targeting quaternary heterocyclic salts. Its well-defined SMILES notation (C2=C1C(=[NH+]C=CC1=CC(=C2OCC)OCC)C3=CC(=C(OCC)C=C3)OCC.[Cl-]) and EINECS registration (300-419-1) [5] facilitate unambiguous identification. The compound can serve as a system suitability standard distinct from the more common benzylisoquinoline alkaloids (papaverine, ethaverine) that dominate isoquinoline analytical reference libraries [6].

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